physical properties of 4-(Hydroxymethyl)benzenesulfonamide
physical properties of 4-(Hydroxymethyl)benzenesulfonamide
An In-Depth Technical Guide to the Physical Properties of 4-(Hydroxymethyl)benzenesulfonamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core (CAS No: 67472-44-0), a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data with theoretical predictions to offer a robust understanding of the compound's behavior. We delve into its structural characteristics, thermal properties, solubility, acidity, and spectroscopic signature. The causality behind these properties is explained through the lens of its molecular structure, emphasizing the interplay of its functional groups—the aromatic ring, the primary alcohol, and the sulfonamide moiety. Standardized experimental protocols for property determination are provided to ensure methodological integrity and reproducibility.
Introduction and Molecular Overview
4-(Hydroxymethyl)benzenesulfonamide is a bifunctional organic compound featuring both a primary alcohol and a sulfonamide group attached to a benzene ring in a para substitution pattern. This unique arrangement makes it a valuable building block in medicinal chemistry, notably in the study and synthesis of carbonic anhydrase inhibitors[1]. Understanding its physical properties is paramount for its effective handling, storage, reaction optimization, and formulation.
The molecule's behavior is governed by the electronic and steric effects of its constituent parts. The sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing group and a potent hydrogen bond donor and acceptor. The hydroxymethyl group (-CH₂OH) is also highly polar and capable of extensive hydrogen bonding. These features, combined with the rigidity of the aromatic ring, dictate its solid-state properties, solubility, and spectroscopic characteristics.
Physicochemical Properties: A Quantitative Summary
The macroscopic properties of a compound are a direct reflection of its molecular structure. The data presented below, a mix of experimental and predicted values, provides a quantitative foundation for understanding 4-(Hydroxymethyl)benzenesulfonamide.
| Property | Value | Source/Method |
| Melting Point | 119-120 °C | Experimental[1] |
| Boiling Point | 406.2 ± 47.0 °C | Predicted[1] |
| Density | 1.416 ± 0.06 g/cm³ | Predicted[1] |
| pKa (Acidity) | 10.04 ± 0.10 | Predicted[1] |
| Appearance | Off-white to light yellow solid | Experimental[1] |
| XLogP3 | -0.4 | Computed[3] |
In-Depth Analysis of Core Properties
Crystalline State and Melting Point
The experimentally determined melting point of 119-120 °C is indicative of a stable crystalline lattice structure.[1] This stability arises from strong intermolecular forces, primarily hydrogen bonding. The sulfonamide group provides two acidic protons (N-H) and two acceptor oxygen atoms (S=O), while the hydroxymethyl group provides an acidic proton (O-H) and an acceptor oxygen atom. This extensive network of hydrogen bonds requires significant thermal energy to overcome, resulting in a relatively high melting point for a molecule of its size.
The diagram below illustrates the potential hydrogen bonding network that contributes to the compound's solid-state stability.
Caption: Intermolecular hydrogen bonding in 4-(Hydroxymethyl)benzenesulfonamide.
Thermal Stability and Boiling Point
The predicted boiling point of 406.2 °C suggests high thermal stability, a consequence of the strong intermolecular forces and low volatility.[1] It is critical to note that this is a computed value. Experimentally, sulfonamides and primary alcohols can undergo decomposition and self-condensation reactions at such elevated temperatures, making the determination of a true boiling point impractical. For purification, techniques other than distillation, such as recrystallization, are recommended.
Solubility Profile
The solubility of this compound is dictated by the "like dissolves like" principle.
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Polar Solvents: The presence of three hydrogen bond-donating protons (two on -NH₂ and one on -OH) and multiple acceptor sites (three oxygen atoms and one nitrogen) imparts significant polarity. Therefore, it is expected to have moderate to good solubility in polar protic solvents like methanol, ethanol, and water, and polar aprotic solvents like DMSO and DMF.
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Non-Polar Solvents: The benzene ring provides a nonpolar character, which may allow for limited solubility in less polar solvents like chloroform, but it is expected to be poorly soluble in highly nonpolar solvents such as hexanes or toluene.
The computed XLogP3 value of -0.4 further supports its hydrophilic nature.[3]
Acidity (pKa)
The predicted pKa of 10.04 is attributed to the most acidic proton on the sulfonamide nitrogen (-SO₂NH₂).[1] The strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂) stabilizes the resulting conjugate base (anion) through resonance and inductive effects, making the N-H proton significantly more acidic than that of a typical amine. For comparison, the experimental pKa of the parent benzenesulfonamide is approximately 10.1.[4] The para-hydroxymethyl group is weakly electron-donating, which would be expected to slightly increase the pKa relative to the unsubstituted parent, but the predicted value suggests its effect is minimal. The alcohol proton is much less acidic, with a pKa typically around 16-18.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
An FT-IR spectrum provides a fingerprint of the functional groups present. The key vibrational modes expected for 4-(Hydroxymethyl)benzenesulfonamide are:
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O-H Stretch (Alcohol): A broad, strong band around 3200-3500 cm⁻¹.
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N-H Stretches (Sulfonamide): Two distinct, sharp-to-medium bands around 3250-3350 cm⁻¹ for the symmetric and asymmetric stretches.
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Aromatic C-H Stretches: Medium-to-weak bands just above 3000 cm⁻¹.
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Aliphatic C-H Stretches (-CH₂-): Medium bands between 2850-2960 cm⁻¹.
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S=O Asymmetric & Symmetric Stretches: Two very strong, characteristic bands located at approximately 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. These are defining peaks for a sulfonamide.[5]
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Aromatic C=C Bends: Medium-to-strong bands in the 1450-1600 cm⁻¹ region.
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S-N Stretch: A medium intensity band in the range of 900-940 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Aromatic Protons (4H): Due to the para substitution, the protons on the benzene ring will appear as a classic AA'BB' system. This typically manifests as two distinct doublets in the region of δ 7.4-8.0 ppm. The protons ortho to the electron-withdrawing sulfonamide group will be further downfield than the protons ortho to the hydroxymethyl group.
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Methylene Protons (-CH₂-, 2H): A sharp singlet around δ 4.5-4.7 ppm. Its proximity to the aromatic ring and the oxygen atom shifts it downfield.
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Alcohol Proton (-OH, 1H): A broad singlet whose chemical shift is highly dependent on concentration and solvent (typically δ 2-5 ppm). It may exchange with D₂O.
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Sulfonamide Protons (-NH₂, 2H): A broad singlet, also concentration-dependent, typically appearing around δ 7.0-7.5 ppm. It will also exchange with D₂O.
¹³C NMR:
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Aromatic Carbons (6C): Four distinct signals are expected in the δ 120-150 ppm range. The carbon attached to the sulfonamide group (ipso-carbon) and the carbon attached to the hydroxymethyl group will have unique chemical shifts compared to the other four aromatic carbons.
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Methylene Carbon (-CH₂-, 1C): A signal expected around δ 60-65 ppm.
Experimental Protocols for Property Verification
To ensure trustworthiness and reproducibility, physical properties must be determined using standardized, self-validating methodologies.
Protocol: Melting Point Determination (Capillary Method)
This protocol describes a standard method for verifying the melting point range of a solid crystalline sample.
Caption: Workflow for Melting Point Determination.
Causality: The use of a slow ramp rate during the fine measurement is critical. A rapid temperature increase can lead to a lag between the thermometer reading and the actual sample temperature, resulting in an artificially wide and inaccurate melting range. The two-stage (coarse/fine) process ensures both efficiency and accuracy.
Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)
This method is standard for obtaining an infrared spectrum of a solid sample.
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Preparation: Gently grind ~1-2 mg of the dried 4-(Hydroxymethyl)benzenesulfonamide sample with ~100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
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Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
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Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The resulting spectrum (transmittance vs. wavenumber) should be baseline-corrected and peak-picked to identify the key absorption bands.
Trustworthiness: The KBr matrix is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹). The quality of the spectrum is highly dependent on the homogeneity of the sample in the KBr and the absence of moisture, which can obscure the O-H and N-H stretching regions.
Conclusion
4-(Hydroxymethyl)benzenesulfonamide is a crystalline solid with a high melting point, reflecting a molecular structure dominated by extensive hydrogen bonding capabilities. Its predicted pKa is consistent with the acidic nature of the sulfonamide proton. The compound's polarity suggests good solubility in polar solvents. Its spectroscopic properties are well-defined by its constituent functional groups, with strong, characteristic IR bands for the S=O, O-H, and N-H groups, and a predictable pattern in NMR spectra. The data and protocols presented in this guide provide a solid foundation for scientists working with this versatile chemical intermediate, enabling informed decisions in experimental design, purification, and application.
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